[1-(4-Bromophenyl)-3-(thiophen-2-yl)propyl](propyl)amine
Description
1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine is a tertiary amine featuring a 4-bromophenyl group, a thiophen-2-yl moiety, and a propylamine chain. Its structure combines aromatic and heterocyclic components, making it a candidate for central nervous system (CNS) targeting due to the lipophilic bromophenyl group and the electron-rich thiophene ring.
Properties
Molecular Formula |
C16H20BrNS |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-propyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H20BrNS/c1-2-11-18-16(10-9-15-4-3-12-19-15)13-5-7-14(17)8-6-13/h3-8,12,16,18H,2,9-11H2,1H3 |
InChI Key |
IPKUPYBRELWXDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCC1=CC=CS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a phenyl precursor.
Thiophene Ring Introduction: The thiophene ring is then attached to the bromophenyl intermediate via a coupling reaction.
Propyl Chain Addition: The final step involves the addition of the propyl chain to the thiophene-bromophenyl intermediate, often through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the thiophene ring.
Reduction Products: Reduced forms of the bromophenyl group.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine involves its interaction with specific molecular targets and pathways. The bromophenyl and thiophene groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
- Structure : Replaces the thiophene with pyridine and substitutes dimethylamine for propylamine.
- The dimethylamine group reduces steric bulk compared to propylamine, possibly enhancing metabolic stability .
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure : Shorter carbon chain (C3 vs. C3-propyl) with a hydroxyl group instead of a terminal amine.
- Pharmacological Role: Intermediate in duloxetine synthesis, a serotonin-norepinephrine reuptake inhibitor (SNRI). The hydroxyl group increases polarity, reducing blood-brain barrier permeability compared to the target compound .
[(4-Bromophenyl)methyl][3-(diethylamino)propyl]amine
- Structure: Benzyl-linked diethylamino group instead of thiophene and propylamine.
- The absence of thiophene may reduce aromatic interactions in target binding .
(2E)-3-(4-Bromophenyl)-2-(thiophen-2-yl)prop-2-enoic Acid
Pharmacological Activity
- The bromophenyl group may enhance binding to monoamine transporters .
- Lack of Direct Data: No explicit studies on the target compound’s efficacy; inferences are based on analogs like duloxetine .
Physicochemical Properties
Biological Activity
The compound 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine is a substituted amine with potential applications in medicinal chemistry. Its structure includes a bromophenyl group, a thiophene ring, and a propylamine backbone, which contribute to its biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Formula: C16H21BrN
Molecular Weight: 307.25 g/mol
IUPAC Name: 1-(4-bromophenyl)-N-propyl-3-thiophen-2-ylpropan-1-amine
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds structurally similar to 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine exhibit various biological activities, including:
- Antimicrobial Activity: Compounds with similar structures have shown promising antimicrobial effects against various pathogens.
- Anticancer Activity: Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines, particularly breast cancer cells (e.g., MCF7).
Table 1: Comparison of Biological Activities of Related Compounds
The biological activity of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound can bind effectively to enzymes or receptors involved in disease pathways. For instance, related thiazole derivatives have shown good docking scores against cancer-related targets, indicating a potential for similar interactions in this compound.
Case Studies
-
Anticancer Research:
A study evaluated the anticancer activity of various derivatives, including those similar to 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine , against the MCF7 cell line using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like 5-fluorouracil, suggesting effective cytotoxicity against breast cancer cells . -
Antimicrobial Evaluation:
In vitro studies on antimicrobial activity have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For example, derivatives were tested against standard strains using a turbidimetric method and demonstrated effectiveness comparable to established antibiotics like norfloxacin and fluconazole .
Synthesis
The synthesis of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine can be achieved through several methods involving the coupling of brominated phenolic compounds with thiophene derivatives followed by amination processes. These synthetic routes allow for modifications that enhance biological activity or facilitate further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
